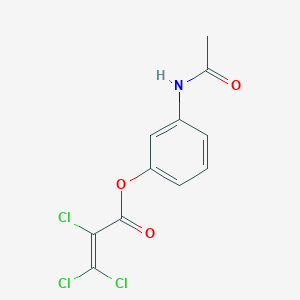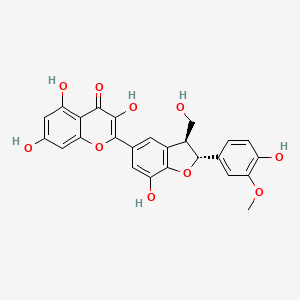
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.24 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amino group attached to a propanoate ester.
準備方法
The synthesis of Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group.
Esterification: The resulting amino compound is then esterified with methyl propanoate under acidic or basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
類似化合物との比較
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate can be compared with similar compounds such as:
Methyl 2-amino-3-(4-fluorocyclohexyl)propanoate: This compound has only one fluorine atom on the cyclohexyl ring, which may affect its chemical reactivity and biological activity.
Methyl 2-amino-3-(4,4-dichlorocyclohexyl)propanoate: The presence of chlorine atoms instead of fluorine can lead to different physicochemical properties and reactivity.
Methyl 2-amino-3-(cyclohexyl)propanoate: The absence of halogen atoms on the cyclohexyl ring makes this compound less stable and less lipophilic compared to its fluorinated analog.
These comparisons highlight the unique properties of this compound, such as its enhanced stability and bioavailability due to the presence of fluorine atoms.
特性
分子式 |
C10H17F2NO2 |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate |
InChI |
InChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3 |
InChIキー |
XEVWWKZHDROVTG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1CCC(CC1)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




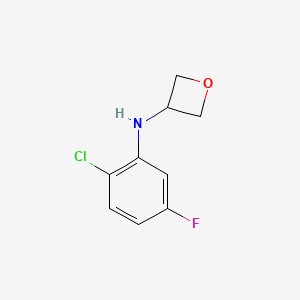
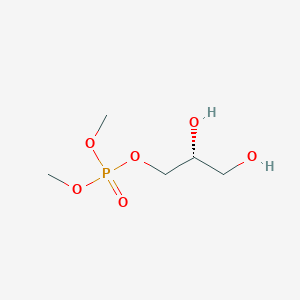
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

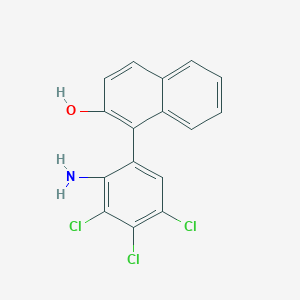

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)

